molecular formula C8H9FN2O4S B2685171 2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid CAS No. 1343948-45-7

2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid

Cat. No.: B2685171
CAS No.: 1343948-45-7
M. Wt: 248.23
InChI Key: WUXRDQUQDNCISD-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid is a synthetic small molecule of interest in medicinal chemistry and pharmacology research. Its structure incorporates both a sulfamoyl group, a motif found in various enzyme inhibitors, and a fluoro substituent, which can enhance metabolic stability and binding affinity. This combination makes it a valuable scaffold for developing novel bioactive compounds. This compound is For Research Use Only and is intended for use by qualified researchers in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Specific mechanisms of action, molecular targets, and detailed applications are subject to ongoing investigation and should be validated by the end-user.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-4-sulfamoylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4S/c9-6-3-5(16(10,14)15)1-2-7(6)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)(H2,10,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXRDQUQDNCISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid typically involves the reaction of 2-fluoro-4-nitroaniline with glycine under specific conditions. The reaction proceeds through a series of steps including nitration, reduction, and sulfonation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines .

Scientific Research Applications

Cancer Therapy

A significant area of research for 2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid is its potential use in cancer treatment. Studies have demonstrated that derivatives of this compound can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Case Study: Inhibition of CDK9 in Pancreatic Ductal Adenocarcinoma

  • A study explored the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, including those based on this compound, which showed strong inhibitory activity against CDK9.
  • The most potent derivative exhibited an IC50 value of 0.52 µM, indicating significant anti-proliferative effects on pancreatic cancer cell lines (MIA PaCa-2) by inducing apoptosis through downregulation of proteins like Mcl-1 and c-Myc .

Comparative Efficacy

To illustrate the efficacy of this compound and its derivatives, the following table summarizes key findings from various studies:

Compound DerivativeIC50 (µM)Targeted CDKCancer Type
Original Compound0.52CDK9Pancreatic Ductal Adenocarcinoma
Compound 14.98CDK9Pancreatic Cancer
Compound 2>10CDK9Pancreatic Cancer

Broader Implications

The implications of using this compound extend beyond pancreatic cancer. Its ability to inhibit CDKs suggests potential applications in various malignancies where these kinases are overactive, including breast cancer and leukemia.

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Structural Analog Overview

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Phenyl Ring) Functional Groups CAS Number Molecular Formula Molecular Weight (g/mol)
Target Compound 2-Fluoro, 4-sulfamoyl -NH-CH₂COOH, -SO₂NH₂ 1564942-24-0 C₈H₈FNO₄S 233.22
2-[(4-Fluorophenyl)thio]acetic acid 4-Fluoro -S-CH₂COOH 332-51-4 C₈H₇FO₂S 186.20
2-(3-Fluorophenyl)acetic acid 3-Fluoro -CH₂COOH 405-50-5 C₈H₇FO₂ 154.14
(2R)-2-(4-Methylphenylsulfonamido)-2-phenylacetic acid 4-Methyl (sulfonamide), 2-phenyl -SO₂NH-CH(Ph)COOH 60712-47-2 C₁₅H₁₅NO₄S 305.35
2-[(4-Methanesulfonylphenyl)sulfamoyl]acetic acid 4-Methanesulfonyl, -SO₂NH- -SO₂NH-CH₂COOH N/A C₉H₁₁NO₆S₂ 293.32

Key Structural and Functional Differences

The sulfamoyl (-SO₂NH₂) group distinguishes the target from sulfonamide analogs (e.g., 2-[(4-methanesulfonylphenyl)sulfamoyl]acetic acid), which lack the primary amine moiety critical for hydrogen bonding .

Backbone Modifications: The amino-acetic acid (-NH-CH₂COOH) linkage in the target contrasts with thioether-linked analogs (e.g., 2-[(4-fluorophenyl)thio]acetic acid), where sulfur replaces nitrogen, altering polarity and metabolic stability .

Physicochemical Properties

  • Solubility: The sulfamoyl group enhances water solubility relative to non-polar analogs like 2-(3-fluorophenyl)acetic acid.
  • Acidity : The acetic acid group (pKa ~2.5) and sulfamoyl group (pKa ~10) confer pH-dependent ionization, distinguishing it from neutral derivatives like 2-(4-fluoro-2-methylphenyl)acetic acid .

Biological Activity

2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. It contains a sulfonamide group, which is known for its interactions with various biological targets, and a fluorine atom that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10FNO3S. Its structure features a sulfonamide group, which is critical for its biological activity, and a fluorinated aromatic ring that may influence its binding affinity and stability.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit enzymes involved in various metabolic pathways. This inhibition can lead to alterations in cellular signaling and metabolism.
  • Binding Affinity : The presence of the fluorine atom enhances the compound's binding affinity to target proteins, potentially increasing its effectiveness as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has been studied for its potential efficacy against various bacterial strains. The sulfonamide group is particularly known for its antibacterial effects by inhibiting folic acid synthesis in bacteria.

Anticancer Potential

The compound has shown promise in preliminary studies related to cancer treatment. The mechanism likely involves the inhibition of specific kinases or enzymes that play roles in cancer cell proliferation and survival. For example, compounds with similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that this compound may exhibit comparable activities .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of sulfonamide compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from nanomolar to micromolar levels for structurally related compounds .
  • Animal Models : In vivo studies using mouse models have indicated that compounds similar to this compound can reduce tumor growth significantly when administered at specific dosages. These findings support the potential use of this compound in cancer therapies .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsIC50 Values (μM)Remarks
AntibacterialSulfamethoxazole1.0 - 5.0Effective against a range of bacterial strains
AnticancerCFI-4009450.64Effective against colon cancer cell lines
Enzyme InhibitionVarious sulfonamide derivatives0.04 - 0.40Strong COX-2 inhibition observed

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between fluorophenylacetic acid derivatives and sulfamoyl groups. Enzymatic dynamic kinetic resolution (DKR) using nitrilase or amidase enzymes, as demonstrated for structurally similar fluorophenylglycine derivatives, can achieve high enantiomeric purity . Optimization involves adjusting pH (e.g., pH 8), temperature (40–60°C), and reaction time (24–48 hours). Regioselective functionalization, such as bromination strategies used for 4-(2-fluorophenyl)-4-oxobutanoic acid, can guide sulfamoyl group introduction .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • HPLC : Use a C18 reverse-phase column with a gradient of acetonitrile/water (0.1% formic acid) and UV detection (254 nm) for purity assessment (>98%) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., fluorine at C2, sulfamoyl at C4) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 262.04) .
  • Validation : Cross-check with X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry .

Q. How can researchers ensure the compound’s stability during storage and experiments?

  • Methodological Answer : Store under inert atmosphere (argon) at −20°C to prevent hydrolysis of the sulfamoyl group. Use desiccants to mitigate moisture absorption, as hydrogen bonding patterns in crystal structures (e.g., O–H⋯O dimerization) suggest sensitivity to humidity . For experimental use, dissolve in anhydrous DMSO or DMF immediately before reactions .

Advanced Research Questions

Q. What computational models best predict this compound’s electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals like B3LYP, which incorporate exact exchange terms, provides accurate thermochemical data (e.g., bond dissociation energies, frontier molecular orbitals). Basis sets such as 6-311++G(d,p) are recommended for fluorine and sulfur atoms. Solvent effects can be modeled using the polarizable continuum model (PCM) . Compare computed IR spectra with experimental data to validate vibrational modes .

Q. How can conflicting spectroscopic data (e.g., NMR/IR) for derivatives be resolved?

  • Methodological Answer :
  • Orthogonal Techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and NOESY for spatial proximity analysis. For IR discrepancies, compare experimental peaks (e.g., S=O stretch at ~1350 cm⁻¹) with DFT-simulated spectra .
  • X-ray Crystallography : Resolve ambiguous substituent positions via single-crystal diffraction, as applied to brominated phenylacetic acid derivatives .

Q. What strategies address regioselectivity challenges during sulfamoylphenyl group functionalization?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl [Boc]) to steer electrophilic substitution to the para position .
  • Metal Catalysis : Use palladium catalysts for Suzuki-Miyaura coupling, as demonstrated for fluorinated benzofuranacetic acids .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfonamide nucleophilicity in SNAr reactions .

Q. How do intermolecular interactions in crystal structures inform derivative design for enhanced bioavailability?

  • Methodological Answer : Analyze hydrogen-bonding networks (e.g., R₂²(8) motifs in carboxyl dimers) to predict solubility and melting points. Derivatives with reduced dimerization (e.g., ester prodrugs) may improve membrane permeability. Sliding π-stacking interactions (3.3–3.6 Å spacing) in crystal packing, as seen in benzofuran analogs, can guide steric modifications .

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